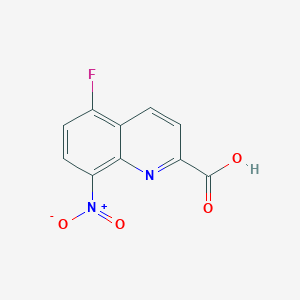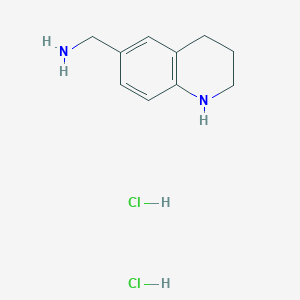
5-Fluoro-8-nitroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-8-nitroquinoline-2-carboxylic acid is a fluorinated quinoline derivative. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-nitroquinoline-2-carboxylic acid typically involves the introduction of fluorine and nitro groups into the quinoline ring. One common method is the nucleophilic substitution of a halogenated quinoline derivative with a fluorinating agent, followed by nitration. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the substitution and nitration reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-8-nitroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Amino derivatives of quinoline.
Reduction: Alcohol derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-8-nitroquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-8-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. These interactions can disrupt essential biological processes in pathogens, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline-2-carboxylic acid
- 8-Nitroquinoline-2-carboxylic acid
- 5,8-Difluoroquinoline-2-carboxylic acid
Uniqueness
5-Fluoro-8-nitroquinoline-2-carboxylic acid is unique due to the simultaneous presence of both fluorine and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H5FN2O4 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
5-fluoro-8-nitroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5FN2O4/c11-6-2-4-8(13(16)17)9-5(6)1-3-7(12-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
KIRRMCHJHRBWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11877013.png)
![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)
![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)


![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11877053.png)
![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)
![2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11877058.png)

